4-(tert-Butyl)-5-(methylsulfonyl)pyrimidin-2-amine
CAS No.:
Cat. No.: VC15836378
Molecular Formula: C9H15N3O2S
Molecular Weight: 229.30 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C9H15N3O2S |
|---|---|
| Molecular Weight | 229.30 g/mol |
| IUPAC Name | 4-tert-butyl-5-methylsulfonylpyrimidin-2-amine |
| Standard InChI | InChI=1S/C9H15N3O2S/c1-9(2,3)7-6(15(4,13)14)5-11-8(10)12-7/h5H,1-4H3,(H2,10,11,12) |
| Standard InChI Key | MNSKHAFUOCZMQI-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)(C)C1=NC(=NC=C1S(=O)(=O)C)N |
Introduction
Chemical Identity and Physicochemical Properties
Structural Characterization
4-(tert-Butyl)-5-(methylsulfonyl)pyrimidin-2-amine features a pyrimidine core substituted with a tert-butyl group at position 4 and a methylsulfonyl group at position 5 (Figure 1). The IUPAC name is derived systematically: the parent pyrimidine ring is numbered such that the amine group (-NH₂) occupies position 2, with tert-butyl and methylsulfonyl groups at positions 4 and 5, respectively .
Table 1: Key Chemical Identifiers
| Property | Value |
|---|---|
| CAS Number | 1708179-37-6 |
| Molecular Formula | C₉H₁₅N₃O₂S |
| Molecular Weight | 229.3 g/mol |
| Purity Specification | ≥95% |
| Storage Conditions | Cool, dry environment |
The compound’s stability under standard storage conditions and high purity make it suitable for synthetic applications . Its solubility profile remains undocumented, but analogous sulfonylated pyrimidines exhibit moderate solubility in polar aprotic solvents like dimethylformamide (DMF) and dimethyl sulfoxide (DMSO) .
Synthesis and Manufacturing
Reported Synthetic Routes
The synthesis of 4-(tert-Butyl)-5-(methylsulfonyl)pyrimidin-2-amine typically involves multi-step sequences starting from functionalized pyrimidine precursors. While no direct protocol is disclosed in the literature, analogous routes for structurally related compounds suggest feasible strategies:
Nucleophilic Substitution and Sulfonylation
A common approach involves introducing the methylsulfonyl group via oxidation of a thioether intermediate. For example, in the synthesis of similar pyrimidines, thiourea derivatives are methylated and subsequently oxidized with meta-chloroperbenzoic acid (mCPBA) to yield sulfonyl groups . Applied to this compound, 5-mercapto-4-(tert-butyl)pyrimidin-2-amine could undergo methylation followed by oxidation to install the methylsulfonyl moiety .
Friedel-Crafts Acylation and Cyclization
Alternative routes leverage Friedel-Crafts reactions to construct the pyrimidine ring. For instance, 2-chloro-1-(tert-butyl)ethanone may react with methylsulfonyl-containing amidines under microwave irradiation to form the pyrimidine core . This method aligns with protocols used for 5-substituted-2-anilino-4-thiazolylpyrimidines, where cyclocondensation yields the heterocyclic scaffold .
Industrial-Scale Considerations
Large-scale production faces challenges in controlling regioselectivity during sulfonylation and minimizing byproducts from tert-butyl group decomposition. Patent literature emphasizes the use of flow chemistry to enhance yield and purity in analogous tert-butyl-pyrimidine syntheses .
Applications in Drug Development
Intermediate in Medicinal Chemistry
The compound serves as a key intermediate in synthesizing kinase inhibitors and antimicrobial agents. For instance, tert-butyl-pyrimidine derivatives are precursors to PI3K and mTOR inhibitors currently in clinical trials . Its amine group facilitates further functionalization via Buchwald-Hartwig amination or Suzuki-Miyaura coupling .
Structure-Activity Relationship (SAR) Studies
Introducing electron-withdrawing groups (e.g., methylsulfonyl) at the 5-position enhances metabolic stability compared to non-sulfonylated analogs . Substitution at the 4-position with tert-butyl improves lipophilicity, potentially enhancing blood-brain barrier penetration in central nervous system-targeted therapies .
Recent Advances and Future Directions
Catalytic Asymmetric Synthesis
Recent advances in organocatalysis enable enantioselective synthesis of tert-butyl-containing heterocycles. For example, chiral phosphoric acids catalyze the formation of pyrimidines with high enantiomeric excess (ee), a strategy applicable to this compound for producing enantiopure derivatives .
Targeted Drug Delivery Systems
Nanoparticle-encapsulated sulfonylated pyrimidines show improved bioavailability in preclinical models . Functionalizing 4-(tert-Butyl)-5-(methylsulfonyl)pyrimidin-2-amine with polyethylene glycol (PEG) chains could enhance its solubility and tumor-targeting efficiency.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume